3,4-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H30N2O2S2 and its molecular weight is 382.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been identified as potential photosensitizers for photodynamic therapy, a treatment method for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. The study suggests the remarkable potential of these derivatives as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry Applications
In the realm of synthetic chemistry, Khodairy, Ali, and El-wassimy (2016) reported on the use of 4-toluenesulfonamide as a building block for synthesizing novel triazepines, pyrimidines, and azoles. This work illustrates the versatility of benzenesulfonamide derivatives in synthesizing a wide range of chemical compounds with potential biological activities (Khodairy, Ali, & El-wassimy, 2016).
Enzyme Inhibition Applications
Furthermore, benzenesulfonamides have been explored as inhibitors of human carbonic anhydrase isoforms, which are associated with diseases like glaucoma, epilepsy, obesity, and cancer. Lolak, Akocak, Bua, and Supuran (2019) developed novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties that potently inhibited the membrane-bound tumor-associated isoform hCA IX, with Kis in the range of 0.91-126.2 nM. Such inhibitors are considered of interest for further medicinal and pharmacologic studies due to their selective inhibition potential and relevance to anticancer agents (Lolak, Akocak, Bua, & Supuran, 2019).
作用機序
Target of Action
The primary target of this compound is the CCR5 receptor , a member of the seven transmembrane G-protein coupled receptor family . The CCR5 receptor plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the receptor’s function, preventing HIV-1 from entering the cell .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor disrupts the normal functioning of the receptor, affecting the downstream signaling pathways associated with it . This disruption can prevent the entry of HIV-1 into the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
Similar compounds have been noted to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 entry into cells, which could potentially slow the progression of HIV-1 infection . By blocking the CCR5 receptor, the compound disrupts the normal pathway that HIV-1 uses to infect cells .
特性
IUPAC Name |
3,4-dimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S2/c1-15-3-4-19(13-16(15)2)25(22,23)20-14-17-5-9-21(10-6-17)18-7-11-24-12-8-18/h3-4,13,17-18,20H,5-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFANWSEIWWNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。